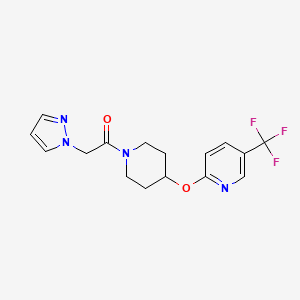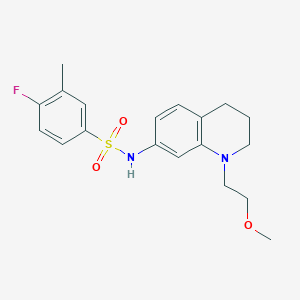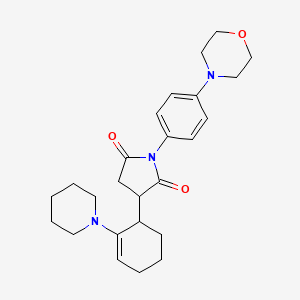
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, commonly known as DPOP, is a novel compound that has gained significant attention in the field of scientific research. DPOP is a small molecule that belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of DPOP is not fully understood. However, several studies have suggested that DPOP exerts its biological effects by modulating the activity of various enzymes and signaling pathways. DPOP has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate concentration in the body. Moreover, DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DPOP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the MAPK pathway, which is involved in cell proliferation and differentiation. DPOP has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
DPOP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, DPOP has been shown to exhibit various biological activities, which make it an attractive compound for studying the mechanisms of action of enzymes and signaling pathways. However, DPOP also has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to dissolve in some experimental conditions. Moreover, DPOP has been reported to exhibit low stability in some experimental conditions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of DPOP. One of the potential applications of DPOP is in the treatment of cancer. Several studies have reported that DPOP exhibits anti-tumor properties, and it has been suggested that it may be used as a potential chemotherapeutic agent. Moreover, DPOP has been reported to modulate the activity of the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation. Therefore, further studies are needed to investigate the potential of DPOP as a therapeutic agent for cancer. Another potential application of DPOP is in the treatment of neurological disorders. DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Therefore, it has been suggested that DPOP may be used as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to investigate the potential of DPOP as a therapeutic agent for neurological disorders.
Synthesemethoden
The synthesis of DPOP involves the reaction of 2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with propionyl chloride to obtain the final product, DPOP. The synthesis method of DPOP has been reported in several research articles, and it has been shown to be a straightforward and efficient method.
Wissenschaftliche Forschungsanwendungen
DPOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPOP has been reported to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-9-19-17(22)18(23)20-12-15-6-5-10-21(15)26(24,25)16-11-13(2)7-8-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPSHSFKSOQBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2973077.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)


![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
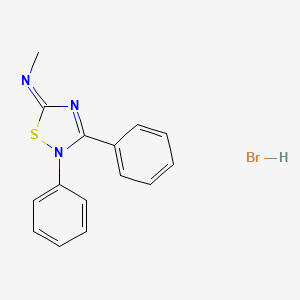
![2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine](/img/structure/B2973089.png)
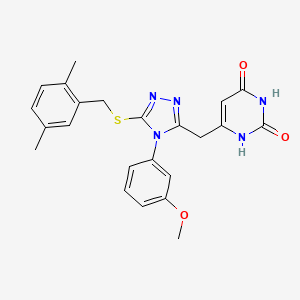
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)
